molecular formula C4H7ClN2O2 B2420951 3-Aminopyrrolidine-2,5-dione hydrochloride CAS No. 114841-52-0

3-Aminopyrrolidine-2,5-dione hydrochloride

Cat. No. B2420951
CAS RN: 114841-52-0
M. Wt: 150.56
InChI Key: PQHCBUSTHUTKRU-UHFFFAOYSA-N
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Description

3-Aminopyrrolidine-2,5-dione hydrochloride, also known as (3S)-3-aminopyrrolidine-2,5-dione hydrochloride, is a chemical compound with the linear formula C4H7ClN2O2 . It is typically a white to yellow solid .


Molecular Structure Analysis

The InChI code for 3-Aminopyrrolidine-2,5-dione hydrochloride is 1S/C4H6N2O2.ClH/c5-2-1-3(7)6-4(2)8;/h2H,1,5H2,(H,6,7,8);1H . This indicates that the compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Physical And Chemical Properties Analysis

3-Aminopyrrolidine-2,5-dione hydrochloride is a white to yellow solid . It has a molecular weight of 150.56 .

Scientific Research Applications

Stereocontrolled Synthesis

3-Aminopyrrolidine-2,5-dione hydrochloride is used in stereocontrolled synthesis. For instance, chiral 3-aminopyrrolidine-2,4-diones, derived from diketopiperazines, have been utilized in the stereoselective synthesis of statine analogues, which are important in medicinal chemistry (Farran, Toupet, Martínez, & Dewynter, 2007).

Multicomponent Synthesis

It is also used in multicomponent synthesis processes. A study demonstrated the diastereoselective synthesis of 3,4-disubstituted N-aminopyrrolidine-2,5-diones through a reaction involving N-isocyaniminotriphenylphosphorane, aldimines, and Meldrum's acid (Adib, Ansari, & Bijanzadeh, 2011).

Synthesis of Natural Products

The compound has applications in the synthesis of natural products. For example, the synthesis of 3-acyltetramic acids, like those in the melophlin family, from α-aminoesters, utilizes 3-aminopyrrolidine-2,5-dione hydrochloride (Schobert & Jagusch, 2005).

Antimicrobial Activity

This compound plays a role in the development of antimicrobial agents. A study synthesized new 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones and found that some exhibited promising antifungal activities, indicating potential use in fungicide development (Cvetković et al., 2019).

Organic Synthesis

3-Aminopyrrolidine-2,5-dione hydrochloride is also crucial in organic synthesis. A procedure for synthesizing 3-ethoxypyrrolidine-2,5-diones and related compounds from β-cyanocarboxylic acids was described, demonstrating its versatility in organic chemistry (Zanatta et al., 2012).

Structural Analysis

It is used in structural analysis studies. An example includes the synthesis and crystal structure analysis of 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione, providing insights into the properties of pharmaceutical intermediates (Aydin et al., 2013).

Nuclear Magnetic Resonance and X-ray Crystallography

The compound is significant in nuclear magnetic resonance spectroscopy and X-ray crystallography, aiding in the study of the tautomer constitution of bioactive 3-acylpyrrolidine-2,4-diones (Nolte, Steyn, & Wessels, 1980).

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Future Directions

While specific future directions for 3-Aminopyrrolidine-2,5-dione hydrochloride are not mentioned in the search results, the pyrrolidine scaffold is of great interest in drug discovery. This is due to its ability to generate structural diversity and modify physicochemical parameters, which can lead to the development of new compounds with different biological profiles .

properties

IUPAC Name

3-aminopyrrolidine-2,5-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2.ClH/c5-2-1-3(7)6-4(2)8;/h2H,1,5H2,(H,6,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHCBUSTHUTKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

114841-52-0
Record name 3-aminopyrrolidine-2,5-dione hydrochloride
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